3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid
Description
3-[5-(4-Chlorophenyl)-1H-pyrrol-2-yl]propanoic acid is a small organic molecule featuring a pyrrole ring substituted at the 5-position with a 4-chlorophenyl group and a propanoic acid moiety at the 2-position. Its physicochemical properties, including acidity (pKa ~4.5–5.0 for the carboxylic acid group) and moderate solubility in polar solvents, are influenced by the electron-withdrawing chlorine atom and the planar pyrrole ring .
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-10-3-1-9(2-4-10)12-7-5-11(15-12)6-8-13(16)17/h1-5,7,15H,6,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUHPFSWWKZTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351705 | |
| Record name | 3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683808-84-6 | |
| Record name | 3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst to form the intermediate 5-(4-chlorophenyl)-1H-pyrrole. This intermediate is then subjected to a reaction with propanoic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and inflammation.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Positional Isomers of Chlorophenylpropanoic Acid
Key Compounds :
- 3-(2-Chlorophenyl)propanoic acid (CAS 2254)
- 3-(3-Chlorophenyl)propanoic acid (CAS 2256)
- 3-(4-Chlorophenyl)propanoic acid (CAS 2258)
| Property | 3-(4-Chlorophenyl)propanoic Acid | 3-(2-Chlorophenyl)propanoic Acid | 3-(3-Chlorophenyl)propanoic Acid |
|---|---|---|---|
| Chlorine Position | Para (4-) | Ortho (2-) | Meta (3-) |
| Acidity (pKa) | ~4.8 | ~4.6 | ~4.7 |
| Solubility (H₂O) | 12 mg/mL | 15 mg/mL | 14 mg/mL |
| LogP | 2.5 | 2.3 | 2.4 |
Analysis :
The para-substituted chlorine in the target compound enhances electron withdrawal, slightly increasing acidity compared to ortho- and meta-isomers. Ortho-substitution introduces steric hindrance, reducing solubility. Meta-substitution balances electronic and steric effects .
Pyrrole Derivatives with Ethoxycarbonyl/Methyl Substituents
Compound: 2-(5-(4-Chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid (–8)
| Property | Target Compound | Ethoxycarbonyl/Methyl Derivative |
|---|---|---|
| Substituents | None | Ethoxycarbonyl, Methyl |
| Stability (pH 9.0) | Stable | Degrades to ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate |
| LogP | 2.5 | 3.8 |
Analysis :
The ethoxycarbonyl group increases lipophilicity (LogP 3.8 vs. 2.5) but introduces hydrolytic instability under basic conditions. The target compound’s lack of ester groups improves stability, favoring pharmaceutical applications .
Heterocyclic Analogues with Triazole or Pyrazole Moieties
Compound: 2-[[5-[(4-Chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid (CAS 1006320-09-7)
| Property | Target Compound | Triazole-Pyrazole Derivative |
|---|---|---|
| Heterocycle | Pyrrole | Triazole + Pyrazole |
| Sulfur Content | None | Thioether linkage |
| Molecular Weight | 279.7 g/mol | 329.8 g/mol |
Analysis :
The triazole-pyrazole derivative’s higher molecular weight and sulfur content may enhance metal-binding capacity but reduce oral bioavailability compared to the simpler pyrrole scaffold .
Pharmacologically Active Analogues
Compound : Vemurafenib (ZELBORAF®)
- Structure : Contains 5-(4-chlorophenyl)pyrrolo[2,3-b]pyridine core.
- Activity : BRAF kinase inhibitor (IC₅₀ = 31 nM).
| Property | Target Compound | Vemurafenib |
|---|---|---|
| Ring System | Pyrrole | Pyrrolopyridine |
| Bioactivity | Not reported | Anticancer (melanoma) |
| LogP | 2.5 | 4.2 |
Analysis :
Vemurafenib’s extended aromatic system (pyrrolopyridine) enhances kinase affinity but increases LogP, reducing aqueous solubility. The target compound’s simpler structure may serve as a lead for optimizing selectivity .
Data Tables for Quick Reference
Table 1: Physicochemical Properties of Chlorophenylpropanoic Acid Isomers
| Isomer Position | pKa | Solubility (mg/mL) | LogP |
|---|---|---|---|
| 2-Chloro | 4.6 | 15 | 2.3 |
| 3-Chloro | 4.7 | 14 | 2.4 |
| 4-Chloro | 4.8 | 12 | 2.5 |
Table 2: Degradation Products Under Basic Conditions
| Compound | Degradation Product (pH 9.0) |
|---|---|
| Ethoxycarbonyl/Methyl Derivative | Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate |
Biological Activity
3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its unique structural features, which include a pyrrole ring substituted with a 4-chlorophenyl group and a propanoic acid moiety. The molecular formula is with a molecular weight of approximately 249.69 g/mol .
Pyrrole derivatives, including this compound, are known to interact with various biological targets through multiple mechanisms. These compounds often exhibit significant biological properties such as:
- Antioxidant Activity : Pyrrole derivatives can act as radical scavengers, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Many pyrrole derivatives have shown efficacy against various bacterial and fungal strains.
- Anticancer Potential : Some studies suggest that pyrrole-based compounds may inhibit cancer cell proliferation through different pathways.
Table 1: Biological Activities of Pyrrole Derivatives
Case Studies
- Antioxidant Activity : In a study assessing the antioxidant properties of various pyrrole derivatives, compounds similar to this compound exhibited significant DPPH radical scavenging activity, indicating their potential as effective antioxidants .
- Antimicrobial Properties : A comparative analysis of pyrrole derivatives showed that those with halogen substitutions, such as the 4-chloro group in this compound, often displayed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the chlorophenyl group may play a crucial role in this activity.
- Anticancer Studies : Research on related compounds has indicated that certain pyrrole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This suggests that this compound may also possess similar anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
